molecular formula C21H19N3O4 B11113416 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide

2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide

Cat. No.: B11113416
M. Wt: 377.4 g/mol
InChI Key: GSGGSBSPGRSLMP-LPYMAVHISA-N
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Description

2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazone linkage, a naphthyl group, and methoxy substituents, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine derivatives, followed by the reaction with 2-naphthyl acetic acid derivatives. The reaction conditions often include:

    Solvents: Ethanol or methanol

    Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate enzymatic activity and cellular processes. Additionally, the methoxy and naphthyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
  • N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

2-{2-[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-NAPHTHYL)-2-OXOACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-naphthalen-2-yloxamide

InChI

InChI=1S/C21H19N3O4/c1-27-18-10-7-14(11-19(18)28-2)13-22-24-21(26)20(25)23-17-9-8-15-5-3-4-6-16(15)12-17/h3-13H,1-2H3,(H,23,25)(H,24,26)/b22-13+

InChI Key

GSGGSBSPGRSLMP-LPYMAVHISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC3=CC=CC=C3C=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=CC3=CC=CC=C3C=C2)OC

Origin of Product

United States

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